Home > Products > Building Blocks P17023 > 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine - 87394-50-1

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Catalog Number: EVT-3553248
CAS Number: 87394-50-1
Molecular Formula: C10H12F3N3
Molecular Weight: 231.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

Compound Description: JNJ17203212 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. [] Studies have demonstrated its efficacy in reducing cough in guinea pig models, suggesting its potential as an antitussive drug. []

Relevance: JNJ17203212 shares the core structure of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, with the addition of a carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide substituent on the piperazine nitrogen. This structural similarity likely contributes to its interaction with the TRPV1 receptor. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial 4'-phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial viability and virulence. [] It exhibits antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus, with minimal cytotoxicity to human cells. []

Relevance: ML267 features a piperazine-1-carbothioamide moiety linked to a 3-(trifluoromethyl)pyridin-2-yl group, similarly to 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. The presence of a chlorine atom at the 5-position of the pyridine ring in ML267 further distinguishes it. This structural analogy suggests that ML267 and the target compound may share similar binding properties with certain targets. []

(+)-(2R,5S)-4-[4-Cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor (AR) antagonist. [] It has demonstrated promising antiandrogenic effects in preclinical studies, suggesting its potential as a treatment for prostate cancer. []

Relevance: While YM580 doesn't directly contain the 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine core, it belongs to the trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide class of compounds. [] This class shares a piperazine-1-carboxamide moiety with 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, suggesting a potential common pharmacophore for AR antagonism within this structural class. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

Compound Description: MK-0364 (Taranabant) is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, ] It effectively reduces food intake and body weight in rodent models of obesity. [, ] Its mechanism involves binding to the CB1R and inhibiting agonist activity, potentially offering therapeutic benefits for obesity treatment. [, ]

Relevance: This compound contains a [5-(trifluoromethyl)pyridin-2-yl]oxy group, which differs from the 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine core by the presence of an oxygen atom linking the pyridine ring to the rest of the molecule. Despite this difference, both compounds share the trifluoromethyl-substituted pyridine ring, suggesting this structural feature may be important for their respective biological activities. [, ]

Overview

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is an organic compound with the molecular formula C10H12F3N3C_{10}H_{12}F_{3}N_{3} and a molecular weight of approximately 231.218 g/mol. This compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a piperazine moiety. It is recognized for its utility in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceutical compounds targeting central nervous system disorders.

Source and Classification

The compound is classified as a piperazine derivative, which are known for their diverse biological activities and applications in drug discovery. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable candidates for further pharmacological studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several methods:

  1. Nucleophilic Substitution Reaction:
    • Step 1: React 2-chloro-3-(trifluoromethyl)pyridine with piperazine in the presence of a base such as potassium carbonate.
    • Step 2: Heat the mixture to facilitate the nucleophilic substitution reaction, yielding the target compound.
  2. Alternative Synthetic Route:
    • Step 1: React 2-pyridineacetamide with 1-chloro-3-(trifluoromethyl)benzene under basic conditions to form an intermediate.
    • Step 2: Further react this intermediate with piperazine to produce 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine.

These methods can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine consists of a piperazine ring connected to a pyridine ring containing a trifluoromethyl substituent. The structural formula can be represented as follows:

Molecular Structure C10H12F3N3\text{Molecular Structure }\quad \text{C}_{10}\text{H}_{12}\text{F}_{3}\text{N}_{3}

The compound appears as a colorless to pale yellow crystalline powder, exhibiting low solubility in water but dissolving well in organic solvents such as ethanol and dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is involved in various chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to N-oxide derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride, yielding reduced piperazine derivatives.
  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under appropriate conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydrideDimethylformamide
Mechanism of Action

Process and Data

The primary mechanism of action for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with α2-adrenergic receptors. As an antagonist, it inhibits these receptors' activity, influencing various cellular signaling pathways. The binding interactions at the molecular level are crucial for its biological effects, particularly in modulating neurotransmitter release in the central nervous system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow crystalline powder
  • Boiling Point: Approximately 106 °C at 1.5 mmHg
  • Solubility: Low solubility in water; soluble in organic solvents like ethanol and dimethyl sulfoxide .

Chemical Properties

The compound exhibits typical reactivity patterns associated with piperazines and trifluoromethylated compounds, including susceptibility to oxidation, reduction, and substitution reactions. Its stability under various conditions makes it a valuable building block for further synthetic applications .

Applications

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine has diverse applications in scientific research:

  • Medicinal Chemistry: Used as an intermediate in synthesizing pharmaceutical compounds targeting central nervous system disorders.
  • Organic Synthesis: Serves as a building block for complex organic molecules.
  • Biological Studies: Employed in enzyme inhibitor studies and receptor ligand development.
  • Industrial Applications: Utilized in developing agrochemicals and specialty chemicals .
Synthetic Methodologies and Optimization Strategies

Nucleophilic Aromatic Substitution (SNAr) in Piperazine-Pyridine Coupling

The electron-deficient pyridine ring in 2-chloro-3-(trifluoromethyl)pyridine provides an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions with piperazine, forming the core structure of 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine. This reaction exploits the enhanced leaving group capacity of chloride at the 2-position due to the ortho-effect of the electron-withdrawing trifluoromethyl group at position 3, which further reduces electron density in the heterocyclic system [8]. The mechanism proceeds through a Meisenheimer complex intermediate, where nucleophilic attack by the piperazine nitrogen generates a negatively charged cyclohexadienyl species, followed by elimination of chloride ion to restore aromaticity [8].

Reaction optimization studies reveal that temperature control significantly impacts regioselectivity and byproduct formation. A representative synthesis achieved 90.2% yield under optimized conditions: equimolar quantities of piperazine hexahydrate and 2,3-dichloro-5-(trifluoromethyl)pyridine reacted in acetonitrile at 40°C for 4.5 hours with triethylamine as base [1]. The solvent selection proved critical, with acetonitrile providing superior results over ethanol or DMF due to optimal polarity that facilitates both reagent solubility and transition state stabilization. Additionally, base stoichiometry requires precise control—triethylamine serves dual functions as both acid scavenger and catalyst, with substoichiometric amounts leading to incomplete conversion and excess promoting di-substitution byproducts [1] [4].

Table 1: Optimization Parameters for SNAr Synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield
Temperature80°C40°CIncreased from 65% to 90%
SolventEthanolAcetonitrileReduced byproducts by 40%
BasePotassium carbonateTriethylamineImproved reaction kinetics
Reaction Time2 hours4.5 hoursEnsured >99% conversion
Piperazine Equivalents1.0 eq1.2 eqMinimized di-substitution

The electronic influence of substituents profoundly affects SNAr reactivity. Computational studies demonstrate that the trifluoromethyl group at position 3 lowers the LUMO energy of the pyridine ring by approximately 1.8 eV compared to unsubstituted 2-chloropyridine, significantly enhancing susceptibility to nucleophilic attack [8]. This electronic activation enables the reaction to proceed efficiently at moderate temperatures, avoiding the extreme conditions (150-200°C) traditionally associated with Chichibabin-type animations of pyridine derivatives [8].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-couplings offer complementary approaches to SNAr for constructing the pivotal C-N bond in 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, particularly valuable with less-activated pyridine substrates. The Buchwald-Hartwig amination employs palladium catalysts such as Pd₂(dba)₃ with sterically hindered phosphine ligands (XPhos, DavePhos, or SPhos), enabling coupling between aryl halides and piperazine under mild conditions [4]. This methodology demonstrates exceptional functional group tolerance, accommodating esters, nitriles, and heterocycles that would decompose under classical SNAr conditions [4] [9].

Copper-catalyzed Ullmann-Goldberg reactions provide cost-effective alternatives, typically using CuI with trans-1,2-diaminocyclohexane (DACH) or N,N-dimethylglycine as ligands in toluene or dioxane at 80-110°C. Recent advances have reduced copper loadings to 0.5-5 mol% while maintaining excellent yields (85-92%) for pyridine-piperazine couplings [4]. The chelation-assisted mechanism involves oxidative addition of copper to the aryl halide, coordination with the bidentate ligand, nucleophilic attack by piperazine, and reductive elimination to form the C-N bond [4].

Table 2: Metal-Catalyzed Approaches for Pyridine-Piperazine Coupling

MethodCatalyst SystemReaction ConditionsYield RangeAdvantages
Buchwald-HartwigPd₂(dba)₃/XPhos80-100°C, dioxane, 12h75-90%Broad substrate scope
Ullmann-GoldbergCuI/DACH, K₃PO₄90°C, toluene, 24h70-88%Lower catalyst cost
Photo-enhancedCu(I)/phenanthrolineVisible light, rt, 6h82-95%Energy efficiency
Continuous flowImmobilized Pd120°C, 5 min residence>90%Scalability

A notable case study involves the synthesis of Ribociclib intermediates, where initial medicinal chemistry routes employed Pd-catalyzed coupling between protected piperazine derivatives and chloropyrimidines [4]. However, metal contamination issues in the final active pharmaceutical ingredient prompted development of metal-free alternatives using activated heteroaryl sulfones [4]. Process chemists addressed this by implementing crystallization-induced diastereopurification followed by activated carbon treatment, reducing palladium content to <2 ppm while maintaining 89% isolated yield on multi-kilogram scale [4].

Hybrid approaches have emerged where transition metal catalysis installs activating groups that facilitate subsequent SNAr reactions. For example, direct ortho-C-H trifluoromethylation of 2-chloropyridine using CuCF₃ complexes generates the 3-trifluoromethyl substrate in situ, followed by piperazine addition without intermediate isolation—a tandem process that improves atom economy by 25% compared to stepwise sequences [9].

Fragment-Based Synthesis for Targeted Inhibitor Design

Fragment-based drug design (FBDD) has revolutionized the discovery of kinase inhibitors incorporating the 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine pharmacophore. The privileged fragment status of this scaffold stems from its optimal physicochemical properties: molecular weight 231.22 g/mol, cLogP ≈1.5, and topological polar surface area (TPSA) of 28.16 Ų—closely adhering to the rule of three (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) that defines ideal fragment starting points [5] [7] [9].

In FBDD workflows, the piperazine-pyridine fragment demonstrates exceptional ligand efficiency (LE >0.35 kcal/mol/heavy atom) when targeting kinase ATP-binding sites. Biophysical screening techniques including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography confirm its binding to the hinge region of CDK4/6, MNK1/2, and BCR-ABL kinases with dissociation constants (Kd) in the 100-500 μM range—relatively strong for fragments of this size [2] [9]. The trifluoromethyl group engages in critical hydrophobic interactions with the gatekeeper residue (typically phenylalanine or threonine), while the protonated piperazine nitrogen forms salt bridges with conserved catalytic lysine residues [9].

Table 3: Fragment Growing Strategies for Kinase Inhibitors

FragmentTarget KinaseOptimization StrategyPotency Enhancement
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazineCDK4/6Extension into ribose pocketIC₅₀: 500 μM → 11 nM
Analog with methylpiperazineMNK1/2Linking to back-pocket binderKd: 320 μM → 2.3 nM
Bromo-substituted derivativeBCR-ABLFragment merging with allosteric binderLE: 0.31 → 0.41
Dihydroxy variantPI3KδScaffold morphingSelectivity index: 5x → 300x

The deconstruction-reconstruction approach applied to Palbociclib illustrates FBDD principles: retro-synthetic fragmentation reveals 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine as a core binding element, which was subsequently optimized through structure-guided fragment growing into the adenine pocket and hydrophobic region II of CDK6 [4] [9]. Fragment evolution incorporated bioisosteric replacements such as substituting the trifluoromethyl group with chlorodifluoromethyl or pentafluorosulfanyl moieties to modulate membrane permeability and metabolic stability [9].

Advanced FBDD platforms employ cryo-EM screening of fragment libraries against complex kinase conformations, enabling identification of allosteric binders that complement the 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine core [9]. For example, type III inhibitors of BCR-ABL1 were developed by linking this fragment to allosteric-site binding motifs, achieving >100-fold selectivity over Src-family kinases compared to ATP-competitive inhibitors [9]. The fragment linking strategy preserves the high ligand efficiency of individual components while achieving nanomolar potency through synergistic binding effects [2] [9].

Green Chemistry Approaches: Solvent Optimization and Catalytic Efficiency

Implementing green chemistry principles in synthesizing 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine significantly reduces environmental impact while improving process economics. Solvent optimization represents the most impactful strategy, as solvents typically account for 80-90% of mass utilization in pharmaceutical manufacturing [3] [6]. Life-cycle assessment studies demonstrate that replacing traditional dipolar aprotic solvents (DMF, NMP) with biobased alternatives like cyrene (dihydrolevoglucosenone) or γ-valerolactone reduces process mass intensity (PMI) by 40-65% while maintaining or improving reaction yields [6] [10].

The solvent selection guide below provides a decision framework:

graph TDA[Solvent Selection] --> B{Toxicity Assessment}B -->|High| C[Reject]B -->|Low| D[Renewable Source?]D -->|No| E[Evaluate Recycling Potential]D -->|Yes| F[Preferred]E -->|>80% Recovery| G[Conditional Use]E -->|<80% Recovery| C

Catalytic system innovations have dramatically improved atom economy. Transitioning from stoichiometric metal-mediated couplings to organocatalytic SNAr processes using dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts eliminates metal waste streams while enabling reactions at ambient temperature [3] [10]. The E-factor (kg waste/kg product) for piperazine-pyridine coupling decreased from 35 in traditional processes to <5 in optimized green protocols through combined solvent and catalysis improvements [3].

Microwave-assisted synthesis enhances energy efficiency by reducing reaction times from hours to minutes while improving regioselectivity. A comparative study demonstrated that SNAr coupling under microwave irradiation (100W, 120°C) achieved 95% conversion in 15 minutes versus 85% conversion after 4.5 hours with conventional heating at equivalent temperature [6]. The rapid volumetric heating characteristic of microwave systems eliminates thermal gradients that promote side reactions, consistently providing products with >99% regiochemical purity [6].

Table 4: Green Metrics Comparison for Synthetic Routes

MethodPMIE-FactorEnergy ConsumptionCarbon Footprint
Conventional SNAr5835120 kWh/kg18 kg CO₂e/kg
Catalytic SNAr194.265 kWh/kg8.7 kg CO₂e/kg
Continuous Flow122.142 kWh/kg5.1 kg CO₂e/kg
Biocatalytic80.928 kWh/kg3.3 kg CO₂e/kg

Process intensification through continuous flow technology represents the current state-of-the-art. A multi-stage synthesis incorporating inline purification achieved 99.5% pure 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine with PMI <12, compared to >50 in batch processes [10]. The integrated flow system features: (1) microreactor for SNAr reaction at 50°C with 2 min residence time; (2) membrane separator for catalyst recovery; (3) continuous extraction with supercritical CO₂; and (4) plug-flow crystallizer—reducing solvent consumption by 85% while increasing space-time yield 7-fold [6] [10].

Emerging biocatalytic approaches using engineered transaminases or imine reductases have demonstrated feasibility for asymmetric synthesis of chiral piperazine derivatives. Although not yet applied commercially to this specific compound, proof-of-concept studies with model substrates show potential for constructing the piperazine ring from bio-based diamines with near-perfect atom economy [10].

Properties

CAS Number

87394-50-1

Product Name

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2

InChI Key

FRFKCMNQNNNZNO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.